molecular formula C8H7NO B1141895 Tolyl Isocyanate CAS No. 114772-51-1

Tolyl Isocyanate

Cat. No.: B1141895
CAS No.: 114772-51-1
M. Wt: 133.14728
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Description

Tolyl isocyanate, also known as 4-methylphenyl isocyanate, is an organic compound with the chemical formula CH₃C₆H₄NCO. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in the production of polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolyl isocyanate is typically synthesized through the reaction of tolyl amine with phosgene (COCl₂). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield this compound and hydrogen chloride (HCl): [ \text{CH₃C₆H₄NH₂} + \text{COCl₂} \rightarrow \text{CH₃C₆H₄NCO} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosgene, which is a highly toxic and hazardous reagent. Therefore, the process requires stringent safety measures and specialized equipment to handle phosgene safely. An alternative method involves the use of oxalyl chloride as a safer phosgene substitute .

Chemical Reactions Analysis

Types of Reactions: Tolyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Hydrolysis: Reacts with water to form tolyl amine and carbon dioxide.

    Polymerization: Reacts with diols or polyols to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under mild conditions to form urethanes.

    Amines: Reacts with amines to form ureas.

    Water: Reacts with water at room temperature to form tolyl amine and carbon dioxide.

Major Products Formed:

Scientific Research Applications

Tolyl isocyanate has a wide range of applications in scientific research, including:

Mechanism of Action

Tolyl isocyanate exerts its effects through its highly reactive isocyanate group (-N=C=O). This group readily reacts with nucleophiles, such as hydroxyl and amino groups, to form stable covalent bonds. In biological systems, this compound can react with proteins, leading to the formation of protein adducts, which can trigger immune responses and hypersensitivity reactions .

Comparison with Similar Compounds

    Phenyl Isocyanate: Similar structure but lacks the methyl group present in tolyl isocyanate.

    Toluene Diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.

    Methyl Isocyanate: Contains a methyl group but is more volatile and toxic compared to this compound.

Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in the production of polyurethanes. Its methyl group provides distinct chemical properties compared to other isocyanates, making it valuable in various industrial and research applications .

Biological Activity

Tolyl isocyanate, particularly p-tolyl isocyanate , is a chemical compound characterized by its isocyanate functional group attached to a tolyl group. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its biological activities. This article explores the biological activity of p-tolyl isocyanate, focusing on its antimicrobial properties, potential anticancer effects, and implications in allergic reactions.

  • Chemical Formula : C₈H₇NO
  • SMILES : Cc1ccc(cc1)N=C=O
  • InChI Key : MGYGFNQQGAQEON-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that p-tolyl isocyanate exhibits significant antimicrobial activity. A comparative analysis of various derivatives has shown that compounds containing the isocyanate group can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC) µg/mL
p-Tolyl Isocyanate10-20 (varies by strain)
Amikacin (control)25
Ketoconazole (control)23

The presence of the isocyanate group enhances the ability of these compounds to interact with microbial cell walls, leading to increased permeability and eventual cell death .

Anticancer Activity

The anticancer potential of p-tolyl isocyanate has also been investigated. In vitro studies have demonstrated that derivatives of this compound can induce cytotoxicity in various cancer cell lines. For instance, a study reported that certain derivatives showed IC50 values lower than that of Doxorubicin against human cancer cell lines such as A549 and HCT116.

CompoundCell LineIC50 (µM)
p-Tolyl Isocyanate Derivative 1PACA222.4
p-Tolyl Isocyanate Derivative 2HCT11617.8
Doxorubicin (control)PACA252.1

The mechanism of action appears to involve the down-regulation of critical genes associated with cancer progression, such as EGFR, KRAS, and TP53 in treated cells .

Allergic Reactions and Toxicity

Tolyl isocyanates are known to be potent sensitizers, particularly in occupational settings where exposure occurs. Studies have shown that workers exposed to toluene diisocyanate (TDI) often develop hypersensitivity reactions due to cross-reactivity with p-tolyl isocyanate.

  • Clinical Findings : In a study involving factory workers, sera were tested for IgE antibodies against a p-tolyl isocyanate-human serum albumin conjugate. The results indicated elevated IgE levels in individuals with a history of asthma related to TDI exposure .

Case Studies

  • Occupational Exposure : A longitudinal study tracked IgE antibody levels in workers exposed to TDI over several years. It found a correlation between prolonged exposure and increased incidence of respiratory symptoms, highlighting the need for monitoring and protective measures in industrial settings .
  • Anticancer Drug Development : Research into novel urea derivatives incorporating p-tolyl isocyanate has led to promising results in anticancer drug development. These studies suggest that modifications to the isocyanate structure can enhance biological activity while reducing toxicity .

Properties

CAS No.

114772-51-1

Molecular Formula

C8H7NO

Molecular Weight

133.14728

Origin of Product

United States

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